

molecular formula and weight of bismuth succinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BISMUTH SUCCINATE**

Cat. No.: **B578273**

[Get Quote](#)

An In-depth Technical Guide to Bismuth Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **bismuth succinate**, detailing its chemical properties, synthesis, and potential therapeutic applications. The information is intended to support research and development efforts in the pharmaceutical and biomedical fields.

Molecular Formula and Weight

Bismuth succinate is a salt of bismuth and succinic acid. Its fundamental properties are summarized below.

Property	Value	Citation
Molecular Formula	$C_{12}H_{12}Bi_2O_{12}$	[1]
Molecular Weight	766.18 g/mol	[1]
IUPAC Name	dibismuth;tris(butanedioate)	[1]
CAS Number	139-16-2	[1]

Physicochemical Properties

The physicochemical characteristics of bismuth compounds are crucial for their biological activity and formulation. While specific data for **bismuth succinate** is not extensively documented in readily available literature, general properties of related bismuth salts can provide insights. Bismuth compounds are generally characterized by their low solubility in aqueous solutions, which is a significant factor in their relatively low toxicity profile.[\[2\]](#)

Property	Description	Citation
Solubility	Generally, bismuth salts exhibit low solubility in water. For instance, bismuth subsalicylate is practically insoluble in water and alcohol but dissolves in mineral acids with decomposition.	[3]
Melting Point	The melting point for related compounds like bismuth subsalicylate is reported to be greater than 350 °C.	[3]
Appearance	Bismuth succinate is expected to be a white powder, similar to other bismuth salts like bismuth subsalicylate.	

Synthesis and Characterization Workflow

The synthesis of **bismuth succinate** typically involves the reaction of a bismuth salt with succinic acid. The following diagram illustrates a general workflow for its synthesis and characterization.

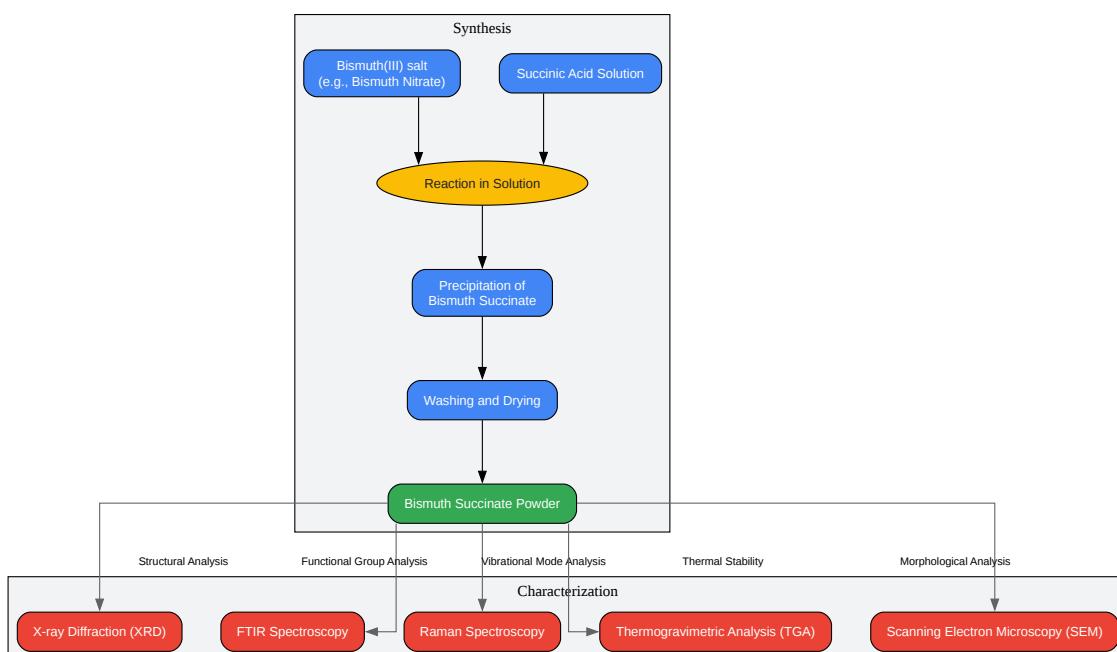
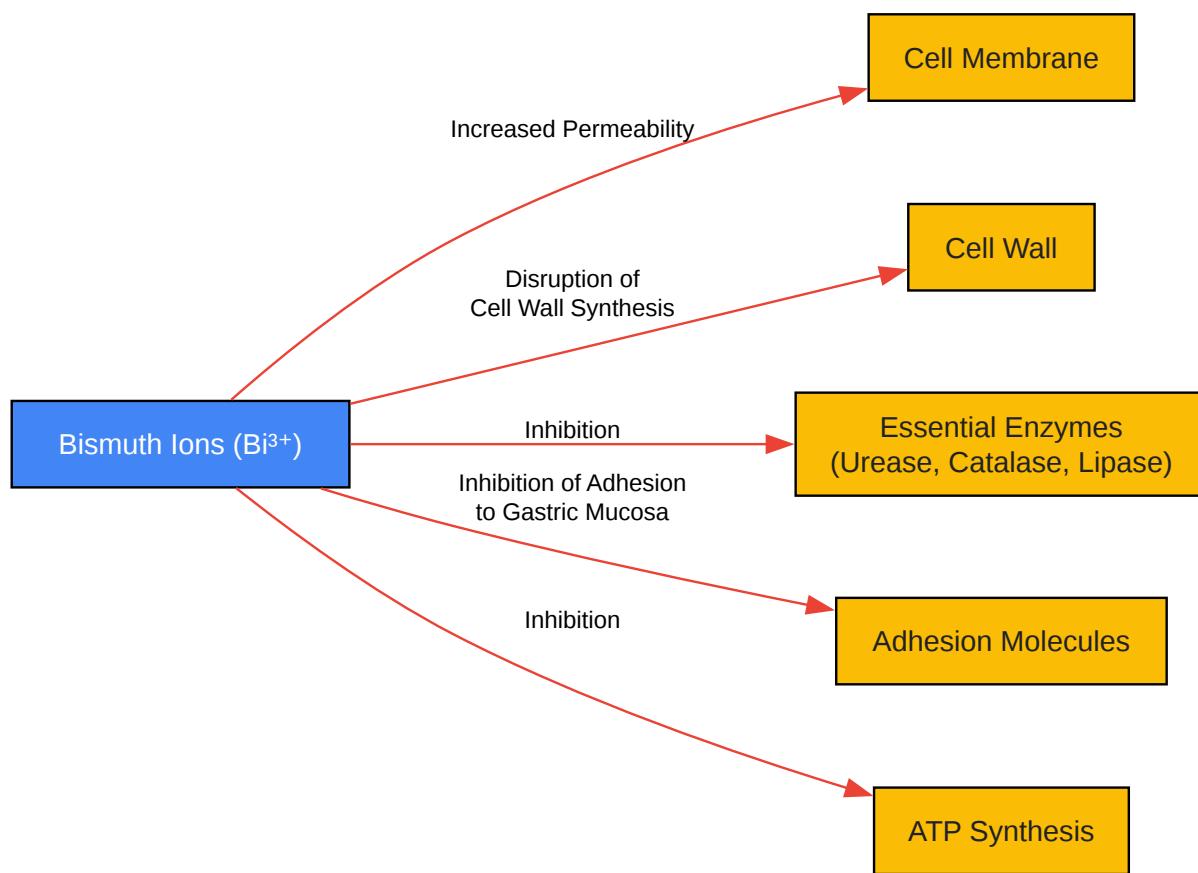


[Click to download full resolution via product page](#)

Fig. 1: Synthesis and Characterization Workflow for **Bismuth Succinate**.

Antimicrobial Mechanism of Action

Bismuth compounds are known for their antimicrobial properties, particularly against *Helicobacter pylori*, the primary causative agent of peptic ulcers.^[4] While the precise signaling pathways for **bismuth succinate** are not yet fully elucidated, the general mechanism of action for bismuth salts against bacteria is understood to be multi-targeted.

The proposed antimicrobial actions of bismuth are illustrated in the following diagram:

[Click to download full resolution via product page](#)

Fig. 2: Proposed Antimicrobial Mechanism of Bismuth Ions.

The multifaceted attack by bismuth ions includes:

- **Inhibition of Bacterial Enzymes:** Bismuth ions can inhibit the activity of essential bacterial enzymes such as urease, catalase, and lipase by binding to their thiol groups.^[5]

- Disruption of Cell Wall Synthesis: Bismuth can interfere with the synthesis of the bacterial cell wall, leading to structural instability.[4]
- Impairment of Membrane Function: It can disrupt the bacterial membrane, affecting its integrity and function.[4]
- Inhibition of Adhesion: Bismuth compounds can prevent bacteria from adhering to the epithelial cells of the gastric mucosa.[5]
- Inhibition of ATP Synthesis: Bismuth can interfere with the energy metabolism of the bacteria by inhibiting ATP synthesis.[5]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of bismuth compounds has been quantified against various pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of different bismuth compounds against several bacterial strains.

Bismuth Compound	Bacterial Strain	MIC ($\mu\text{g/mL}$)	Citation
Bismuth Subsalicylate	Clostridium difficile	>1280	[6]
Bismuth Oxychloride	Clostridium difficile	>1280	[6]
Synthetic Bismuth Cmpd 1	Clostridium difficile	<1	[7]
Bismuth Subnitrate	Staphylococcus aureus	>1280	[8]
Bismuth Subnitrate	Pseudomonas aeruginosa	>1280	[8]
Bismuth Subnitrate	Proteus mirabilis	>1280	[8]

Note: The data presented is for various bismuth compounds and may not be directly representative of **bismuth succinate**'s activity, but provides a general indication of the antimicrobial potential of bismuth salts.

Experimental Protocols

A representative synthesis protocol for novel **bismuth succinate** hydrates involves the following steps:

- Dissolve a stoichiometric amount of bismuth(III) nitrate pentahydrate in distilled water.
- Separately, dissolve a corresponding molar ratio of succinic acid in distilled water.
- Slowly add the succinic acid solution to the bismuth nitrate solution with constant stirring.
- Adjust the pH of the resulting solution as needed to facilitate precipitation.
- Allow the reaction mixture to stand for a period to ensure complete precipitation.
- Collect the precipitate by filtration.
- Wash the collected solid with distilled water and then with ethanol to remove any unreacted starting materials and impurities.
- Dry the final product in a desiccator over a suitable drying agent.

This is a generalized protocol; specific reaction conditions such as temperature, pH, and reactant concentrations may need to be optimized.

- X-ray Diffraction (XRD): Powder XRD patterns are recorded to determine the crystal structure and phase purity of the synthesized **bismuth succinate**.
- Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule and to confirm the coordination of the succinate ligand to the bismuth ion.
- Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the compound and to determine the presence of any water of hydration.

The antimicrobial activity of **bismuth succinate** can be evaluated using standard methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

- Prepare a stock solution of **bismuth succinate** in a suitable solvent.
- Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the test bacterium (e.g., *H. pylori*).
- Incubate the plates under appropriate conditions (temperature, atmosphere, and time) for the specific bacterium.
- The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.^[9]

Toxicological Profile

Bismuth compounds are generally considered to have low toxicity, primarily due to their poor absorption from the gastrointestinal tract.^[2] However, prolonged use or ingestion of very high doses can lead to adverse effects, including neurotoxicity and nephrotoxicity.^{[2][10]} The reported cases of bismuth toxicity are often associated with overuse of certain bismuth salts like bismuth subnitrate.^[2] It is crucial for drug development professionals to conduct thorough toxicological assessments of any new bismuth-based formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bismuth succinate | C12H12Bi2O12 | CID 57348234 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BISMUTH SUBSALICYLATE CAS#: 14882-18-9 [amp.chemicalbook.com]
- 4. The actions of bismuth in the treatment of *Helicobacter pylori* infection | Semantic Scholar
[semanticscholar.org]

- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of Synthetic Bismuth Compounds against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and anti-biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Helicobacter pylori Detection and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bismuth toxicity--a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular formula and weight of bismuth succinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578273#molecular-formula-and-weight-of-bismuth-succinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

